Dap-mnatc

Description

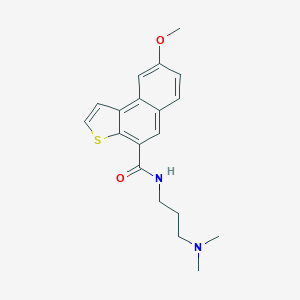

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-8-methoxybenzo[e][1]benzothiole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-21(2)9-4-8-20-19(22)17-11-13-5-6-14(23-3)12-16(13)15-7-10-24-18(15)17/h5-7,10-12H,4,8-9H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABPGVBEEHCOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=C2C(=C3C=C(C=CC3=C1)OC)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146384 | |

| Record name | N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104314-34-3 | |

| Record name | N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104314343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Dap Mnatc Analogues

Strategic Approaches for Naphthothiophene Core Synthesis

The naphthothiophene core, a fused polycyclic aromatic sulfur heterocycle, is a cornerstone of DAP-MNATC analogues. Its synthesis often involves cyclization reactions and cross-coupling methodologies.

Bradsher Cyclization: A prominent method for constructing the naphthothiophene core is the Bradsher cyclization. This approach typically involves a precursor formed through copper-catalyzed cross-coupling reactions. For instance, commercial 2-bromothiophene (B119243) can react with a naphthalene (B1677914) derivative under CuI/L-proline catalysis, yielding the Bradsher precursor. This precursor then undergoes cyclization, often in polyphosphoric acid (PPA) at elevated temperatures (e.g., 120°C for 6 hours), to afford the desired naphthothiophene core nih.govnih.gov.

One-Pot and Palladium-Catalyzed Methods: Alternative strategies include one-pot syntheses. A recent method involves the efficient creation of 2-R-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone and alkynes in a single reaction step nih.gov. Palladium(II) acetate-mediated cyclization of arylthio-1,4-naphthoquinones also provides access to biologically active naphthothiophene derivatives nih.gov.

Other Cyclization and Functionalization Routes:

Friedel-Crafts Acylation: This reaction can be employed for intramolecular cyclization, as seen in MacDowell's synthesis, where an acyl chloride derived from a benzyl-thiophene derivative undergoes cyclization to yield a hydroxy naphthothiophene nih.gov.

Zinc-Mediated Reduction: Zinc-mediated reduction of quinone precursors can lead to naphthothiophene formation nih.gov.

HI/Red Phosphorus: This reagent combination has been shown to effect both reduction and cyclization steps in naphthothiophene synthesis nih.gov.

Cascade Direct Arylation: Scalable synthesis of naphthothiophene-based extended oligomers has been achieved through cascade sequences of sustainable organic reactions, involving direct arylation followed by intramolecular cross-aldol condensation nih.govamericanelements.com.

"Lactone Methodology": This approach allows for the regioselective synthesis of functionalized naphtho[b]thiophenes.

Functionalization and Derivatization Routes for the Carboxamide Moiety

The carboxamide moiety is a versatile functional group that can be introduced and modified through various chemical transformations.

Amide Bond Formation: The most common strategy for introducing a carboxamide is through amide bond formation. Carbodiimides like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) are frequently employed to link carboxyl groups and primary amines. The efficiency of EDC reactions can be significantly improved by the addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS, which stabilize the O-acylisourea intermediate and enhance selectivity towards amine groups. Triazines, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl) (DMTMM), offer an alternative to carbodiimides, providing high yields and control over functionalization, particularly for carboxyl groups in various polymers and biomolecules.

Direct Functionalization of Amides:

α-Functionalization: A general platform for the α-functionalization of amides under mild conditions involves the in situ umpolung of amides, enabling reactions with various nucleophiles for α-halogenation, thiolation, oxygenation, and amination.

Palladium-Catalyzed Aminocarbonylation: This methodology allows for the introduction of the 3-carboxamide moiety into heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridine derivatives, with excellent yields (up to 99%).

Reductive Functionalization: Carboxamides can undergo reductive functionalization to yield α-branched amines. This process is often initiated by controlled hydride reduction using reagents like diisobutylaluminum hydride (DIBAL) or through transition-metal catalyzed hydrosilylation, offering superior functional group compatibility compared to conventional hydride reductions.

Deprotective Functionalization: A novel approach termed "deprotective functionalization" allows for the direct conversion of Nms-amides to carboxamides using carboxylic acids, circumventing the need for a separate amine deprotection step and additional carboxylate activation reagents.

Modifications and Substitutions of the Dimethylamino Propyl Side Chain

The dimethylamino propyl side chain is often incorporated to influence properties such as solubility, reactivity, and interaction with biological targets.

Alkylation and Post-Polymerization Modification: The dimethylamino side chain can be introduced through alkylation reactions, for example, using lithium diisopropylamide (LDA). In the context of polymer chemistry, side-chain modifications are crucial for tailoring material properties. Functional molecules can be coupled to reactive side-chain groups in polypeptides post-polymerization, offering a versatile route to introduce diverse functionalities.

Impact on Material Properties: The incorporation of 3-(dimethylamino)propyl (Dmap) chains has been studied in conjugated polymers, where increasing the amount of Dmap can enhance π-isotropy, potentially improving charge transport properties. The dimethylaminopropyl group is also a key component of EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), where it enhances the reagent's solubility and reactivity in water, making it highly suitable for bioconjugation reactions.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving precise control over regioselectivity and stereoselectivity is paramount in the synthesis of complex pharmaceutical compounds to ensure the formation of desired isomers and enantiomers.

Regioselective Approaches for Naphthothiophene: Regioselective annulation is a critical aspect of naphthothiophene synthesis nih.gov. Palladium-catalyzed cross-coupling reactions, followed by intramolecular alkyne-carbonyl metathesis, provide a rapid and regioselective access to various isomeric naphthothiophenes from commercially available dibromothiophenes. For instance, a one-pot Suzuki/Sonogashira or Sonogashira/Suzuki coupling sequence can be employed, with the final cyclization proceeding in the presence of p-toluenesulfonic acid.

Challenges in Functionalization: Direct lithiation of 3-bromonaphthothiophene, a common functionalization strategy, can be challenging. It may lead to rearrangement byproducts unless specific additives (e.g., TMEDA) are used or the order of addition is carefully controlled nih.gov.

Stereoselective Transformations: The transformation of 3-bromonaphthothiophene into an enantiopure amine has been demonstrated using an Ellman auxiliary nih.gov. While specific examples for this compound are limited in the provided context, general principles of stereoselective synthesis, such as diastereoselective cascade reactions for chiral allylboronic esters, are relevant for controlling the stereochemistry of side chains or chiral centers within the naphthothiophene scaffold.

Elucidation of Molecular Mechanisms of Action and Cellular Target Identification for Dap Mnatc

Identification and Validation of Specific Molecular Targets of DAP-MNATCNo molecular targets for Dap-mnatc have been identified or validated.

Due to the complete absence of information on the specified compound, no data tables or a list of compound names can be generated. Verification of the compound's name and its status in the scientific community is recommended to enable any future exploration of its molecular mechanisms.

Preclinical Pharmacological Investigations of Dap Mnatc S Bioactivity

In Vitro Assessment of Antineoplastic Efficacy of DAP-MNATC in Cancer Cell Lines

There is currently no published research available to assess the in vitro antineoplastic efficacy of a compound specifically identified as this compound.

Mechanisms of Cytotoxicity and Cell Growth Inhibition

The mechanisms by which this compound may induce cytotoxicity and inhibit cell growth are unknown, as no studies have been reported.

Cell Line Susceptibility and Resistance Profiling

Information regarding the susceptibility or resistance of various cancer cell lines to this compound is not available in the current body of scientific literature.

Synergistic Effects of this compound with Established Agents

There are no documented studies investigating the potential synergistic effects of this compound when used in combination with established antineoplastic agents.

Preclinical In Vivo (Non-Human) Studies of this compound Therapeutic Potential

No preclinical in vivo studies in non-human models have been published for a compound identified as this compound.

Efficacy in Relevant Animal Models

The efficacy of this compound in any relevant animal models of cancer has not been reported.

Pharmacodynamic Endpoints in Preclinical Systems

There is no available data on the pharmacodynamic endpoints of this compound in preclinical systems.

Exploratory Studies of Neuroprotective Activities of this compound

No studies detailing the neuroprotective activities of a compound named "this compound" could be located.

Evaluation of Other Reported Biological Activities of this compound

No other biological activities for a compound designated "this compound" have been reported in the accessible literature.

Structure Activity Relationship Sar Studies and Rational Design of Dap Mnatc Derivatives

Contribution of the Naphthothiophene Ring System to Biological Activity

The naphthothiophene ring system in DAP-MNATC is a fused bicyclic aromatic system comprising both a naphthalene (B1677914) and a thiophene (B33073) ring. tcichemicals.com Such polycyclic aromatic systems often play a significant role in the biological activity of compounds due to their unique physicochemical properties.

Planarity and Aromatic Interactions: The inherent planarity of the naphthothiophene system allows for effective π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in biological targets. These non-covalent interactions are often critical for high-affinity binding and specificity.

Electronic Properties: The presence of the sulfur atom in the thiophene ring and the fused aromatic rings can influence the electronic distribution across the system, affecting properties such as polarizability and electron density. These electronic characteristics can impact interactions with polar or charged residues in binding sites, including hydrogen bonding and electrostatic interactions. The methoxy (B1213986) group at the 8-position of the naphthothiophene ring system tcichemicals.com would also contribute to the electronic and steric profile, potentially influencing metabolic stability and binding interactions.

Potential Research Findings (General Principles): Hypothetical SAR studies on the naphthothiophene system of this compound would likely involve:

Replacing the naphthothiophene with other aromatic or heteroaromatic systems (e.g., quinoline, indole, benzothiophene) to assess changes in activity.

Modifying the substitution patterns on the naphthothiophene, such as adding electron-donating or electron-withdrawing groups, or varying the position of the methoxy group, to probe electronic and steric requirements for activity.

Investigating the impact of saturation of one or both rings on activity, which would alter planarity and lipophilicity.

Influence of the Carboxamide Functional Group on Molecular Interactions

The carboxamide functional group (-CONH-) is a common and versatile moiety in drug molecules, known for its ability to engage in various molecular interactions. In this compound, it links the naphthothiophene core to the dimethylamino propyl side chain. tcichemicals.com

Hydrogen Bonding: The carboxamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual capacity allows it to form strong and specific hydrogen bonds with complementary groups in biological targets, contributing significantly to binding affinity and specificity. The precise orientation and strength of these hydrogen bonds are highly dependent on the local environment and the conformation of the molecule.

Polarity: The polar nature of the carboxamide group influences the compound's solubility and its ability to interact with polar environments, which is important for drug transport and target binding in aqueous biological systems.

Potential Research Findings (General Principles): Hypothetical SAR studies on the carboxamide group of this compound might involve:

Replacing the carboxamide with bioisosteric linkers (e.g., ester, ether, sulfonamide, reverse amide) to determine the importance of hydrogen bonding and conformational properties.

N-alkylation of the amide nitrogen or substitution at the carbonyl carbon to investigate steric and electronic effects on binding.

Studying the impact of cis/trans isomerism of the amide bond on activity, although typically the trans isomer is more stable and biologically relevant.

Role of the Dimethylamino Propyl Side Chain in Target Engagement

The dimethylamino propyl side chain (-CH₂CH₂CH₂N(CH₃)₂) in this compound is a basic amine-containing linker. tcichemicals.com Such side chains are frequently found in biologically active molecules and are critical for target engagement through various mechanisms.

Electrostatic Interactions: The tertiary amine nitrogen in the dimethylamino group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong electrostatic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in the binding site of a target protein. These interactions are often crucial for initial recognition and high-affinity binding.

Hydrophobic Interactions: The propyl chain provides a hydrophobic linker that can interact with non-polar regions of the binding site, further contributing to binding affinity through hydrophobic effects.

Conformational Spacing: The length and flexibility of the propyl chain are important for positioning the dimethylamino group optimally for interaction with its binding partner. Varying the chain length can significantly impact activity by altering the spatial arrangement of the charged amine relative to other interacting moieties.

Modulation of ADME: The basicity of the dimethylamino group influences the compound's pKa, which in turn affects its ionization state, solubility, and permeability across biological membranes. This can impact oral bioavailability and distribution.

Potential Research Findings (General Principles): Hypothetical SAR studies on the dimethylamino propyl side chain of this compound could include:

Varying the length of the alkyl chain (e.g., ethyl, butyl) to optimize the distance between the basic amine and the target.

Modifying the amine functionality (e.g., primary, secondary, quaternary amine, or cyclic amines like piperidine) to alter basicity, steric bulk, and hydrogen bonding capacity.

Introducing branching or unsaturation into the propyl chain to restrict flexibility and probe specific conformational requirements.

Replacing the dimethylamino group with other polar or charged groups to assess the importance of positive charge and its specific interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's molecular structure or physicochemical properties with its biological activity. wikipedia.org For this compound, if sufficient experimental biological activity data for a series of its analogues were available, QSAR studies would be invaluable.

Methodology (General Principles):

Data Collection: Gathering a dataset of this compound analogues with measured biological activities (e.g., IC50, Ki, EC50 values) against a specific target.

Descriptor Generation: Calculating molecular descriptors that quantify various aspects of the compounds' structures, such as:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area, hydrogen bond donors/acceptors.

Electronic descriptors: Partial charges, frontier orbital energies.

Steric descriptors: Molecular volume, shape descriptors.

Topological descriptors: Connectivity indices, graph-based descriptors.

Model Development: Employing statistical methods (e.g., multiple linear regression, partial least squares, principal component analysis) or machine learning algorithms (e.g., neural networks, support vector machines) to build predictive models.

Model Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external validation sets to ensure its robustness and predictive power.

Application (General Principles): A validated QSAR model for this compound would allow researchers to:

Predict the biological activity of newly designed or unsynthesized this compound analogues, guiding synthetic efforts.

Identify the key structural features and physicochemical properties that drive biological activity, providing deeper insights into the SAR.

Prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process.

Data Table (Illustrative - no specific data for this compound found):

| Compound | Naphthothiophene Modification | Carboxamide Modification | Dimethylamino Propyl Chain Modification | LogP (Predicted) | Activity (Hypothetical IC50, nM) |

| This compound | 8-methoxy | -CONH- | -(CH₂)₃N(CH₃)₂ | X.X | YYY |

| Analog 1 | H at 8-position | -CONH- | -(CH₂)₃N(CH₃)₂ | X.X | ZZZ |

| Analog 2 | 8-methoxy | -COO- | -(CH₂)₃N(CH₃)₂ | X.X | AAA |

| Analog 3 | 8-methoxy | -CONH- | -(CH₂)₂N(CH₃)₂ | X.X | BBB |

Rational Design Principles for Optimized this compound Analogues with Enhanced Potency and Selectivity

Rational design, guided by SAR and QSAR insights, aims to systematically modify the structure of a lead compound like this compound to improve its desired biological properties while minimizing undesirable ones. This approach leverages structural information of the target (if available) and the compound itself.

Key Principles (General Principles):

Target-Based Design: If the 3D structure of the biological target interacting with this compound were known (e.g., through X-ray crystallography or cryo-EM), computational docking and molecular dynamics simulations could be used. This would allow for:

Identification of Key Interactions: Pinpointing specific hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-π stacking interactions between this compound and its target.

Pocket Mapping: Understanding the size, shape, and chemical nature of the binding pocket to design analogues that fit optimally and maximize favorable interactions.

De Novo Design: Designing entirely new scaffolds or fragments that could bind to the target, using this compound's pharmacophore as a starting point.

Ligand-Based Design: In the absence of target structural information, ligand-based approaches rely on the SAR of existing this compound analogues. This involves:

Pharmacophore Modeling: Identifying the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) and their spatial arrangement required for biological activity.

Conformational Analysis: Understanding the preferred conformations of this compound and its analogues to identify active conformations.

Bioisosteric Replacement: Substituting functional groups or parts of the molecule with chemically different but sterically and electronically similar groups (bioisosteres) to improve properties like metabolic stability, potency, or selectivity. For example, replacing the carboxamide with a bioisostere might improve metabolic stability if the amide bond is a site of enzymatic hydrolysis.

Scaffold Hopping: Replacing the entire naphthothiophene core with a different chemical scaffold that retains the essential pharmacophoric features but offers improved properties.

Optimization Strategies:

Potency Enhancement: Designing analogues to form stronger or more numerous interactions with the target, or to achieve a better fit within the binding pocket.

Selectivity Improvement: Introducing structural modifications that exploit subtle differences between the primary target and off-targets, thereby increasing the compound's specificity. This might involve adding groups that clash with off-targets or form unique interactions with the desired target.

ADME Optimization: Modifying the molecule to improve properties such as solubility, permeability, metabolic stability, and reduce efflux, without compromising potency. For instance, adjusting the basicity of the dimethylamino propyl side chain could fine-tune its ionization and membrane permeability.

Data Table (Illustrative - no specific data for this compound found):

| Design Principle Applied | Structural Modification Example (this compound) | Expected Outcome (General) |

| Bioisosteric Replacement | Carboxamide to Sulfonamide | Improved metabolic stability, altered H-bonding |

| Chain Length Optimization | Propyl to Ethyl in side chain | Altered electrostatic interaction distance |

| Ring System Modification | Naphthothiophene to Benzothiophene | Reduced lipophilicity, altered π-π stacking |

| Substituent Addition | Adding F to Naphthothiophene | Modulated electronic properties, increased metabolic stability |

Compound Names and PubChem CIDs

Advanced Analytical Methodologies in Dap Mnatc Research

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Multi-Dimensional NMR, Circular Dichroism)

Advanced spectroscopic techniques are indispensable for the definitive structural elucidation of Dap-mnatc.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of individual hydrogen and carbon atoms within the this compound molecule nih.gov. Chemical shifts, coupling constants, and integration values from these spectra are fundamental for assigning specific atoms to their positions in the molecular structure. For a complex molecule such as this compound, which contains aromatic rings (naphthothiophene), a methoxy (B1213986) group, and an aliphatic chain with tertiary amine, distinct signals would be expected for protons and carbons in each region. For instance, aromatic protons typically resonate in the 6.5-8.5 ppm range, while aliphatic protons appear at higher fields. Carbonyl carbons and methoxy carbons also exhibit characteristic chemical shifts nih.gov.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) : To overcome the complexity of overlapping signals in one-dimensional NMR spectra, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, revealing connectivity between adjacent protons in the structure.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton signals with the carbon atoms directly attached to them, providing C-H connectivity information.

Heteronuclear Multiple Bond Correlation (HMBC) : Detects correlations between protons and carbons separated by two or three bonds, which is critical for establishing quaternary carbon positions and long-range connectivity across the molecule, including the carboxamide linkage and the naphthothiophene core nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides spatial proximity information between protons, aiding in the determination of stereochemistry and conformation, particularly relevant for the orientation of the propyl chain relative to the naphthothiophene system.

Circular Dichroism (CD) Spectroscopy : If this compound possesses chiral centers or exhibits conformational chirality, CD spectroscopy can be utilized to study its optical activity and conformational preferences in solution. This technique is particularly useful for understanding the three-dimensional structure and potential interactions with biological targets.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., Chiral HPLC, UPLC)

Chromatographic methods are essential for the isolation, purification, and assessment of the purity of this compound from synthetic reaction mixtures or complex biological samples sigmaaldrich.comlcms.czmdpi.com.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture lcms.czmdpi.comnih.gov. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed due to its polarity. A C18 column, common in RP-HPLC, would be used with a mobile phase gradient (e.g., acetonitrile/water with a small percentage of formic acid or trifluoroacetic acid to ensure proper ionization and peak shape for the amine-containing compound) nih.govrsc.org. The retention time of this compound under specific chromatographic conditions serves as an important identification parameter, and peak area can be used for quantification.

Chiral HPLC : If this compound exists as enantiomers (e.g., due to a chiral center in the propyl chain or restricted rotation leading to atropisomerism), chiral HPLC employing a chiral stationary phase would be critical for separating and quantifying individual enantiomers. This is vital for pharmaceutical applications as enantiomers can exhibit different biological activities.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and increased sensitivity, due to the use of smaller particle size stationary phases and higher operating pressures nih.gov. UPLC is ideal for high-throughput purity assessment and for analyzing complex samples where rapid and highly efficient separations are required.

Mass Spectrometry for Structural Elucidation and Metabolite Identification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) provides highly sensitive and specific information about the molecular weight and fragmentation patterns of this compound, crucial for structural confirmation and the identification of related compounds or metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling LC with MS allows for the separation of this compound from a mixture before its introduction into the mass spectrometer. This hyphenated technique is invaluable for analyzing complex samples, as it combines the separation power of LC with the detection capabilities of MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For detailed structural elucidation and metabolite identification, LC-MS/MS (also known as MS/MS or MS²) is utilized. After the precursor ion (intact this compound) is selected in the first mass analyzer, it is fragmented, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides characteristic fingerprints that confirm the compound's structure and can reveal the presence and structure of metabolites or impurities by comparing their fragmentation spectra to that of the parent compound rsc.org. For instance, the loss of specific small molecules (e.g., water, ammonia, or parts of the dimethylaminopropyl chain) can be indicative of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly coupled with LC (LC-HRMS), provides highly accurate mass measurements (typically to within a few parts per million, ppm). This high mass accuracy allows for the determination of the exact elemental composition of this compound and its fragments, significantly aiding in unambiguous structural assignment and differentiation from isobaric compounds. For example, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions (e.g., C₁₂H₁₇N₂O⁺ (M+H)⁺, 205.1263 vs. 205.1338).

Quantitative Bioanalytical Methods for this compound in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is critical for research studies.

LC-MS/MS for Quantitative Bioanalysis : LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness rsc.org. For this compound, a typical quantitative method would involve:

Sample Preparation : This often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components and concentrate the analyte rsc.org.

Chromatographic Separation : UPLC or fast HPLC methods are used to separate this compound from endogenous compounds in the biological matrix, minimizing ion suppression or enhancement effects in the mass spectrometer.

Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) mode is commonly used, where specific precursor-to-product ion transitions for this compound are monitored. An isotopically labeled internal standard (e.g., deuterium-labeled this compound) is typically added to account for matrix effects and variations in sample processing and instrument response, ensuring accurate and precise quantification rsc.org.

Method Validation : Quantitative bioanalytical methods for this compound would undergo rigorous validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (lower limit of quantification, LLOQ), selectivity, recovery, and stability in the biological matrix rsc.org.

These advanced analytical methodologies collectively provide a comprehensive toolkit for the in-depth investigation of this compound, from its initial structural characterization to its quantitative analysis in complex systems.

Computational and Theoretical Approaches in Dap Mnatc Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Dap-mnatc) when bound to a macromolecular target (e.g., a protein or enzyme) to form a stable complex. The primary objective is to predict the binding mode (how the ligand fits into the active site) and to estimate the binding affinity (strength of the interaction). This method is crucial in the initial stages of drug discovery and materials science for virtual screening, identifying potential hits, and optimizing lead compounds.

For this compound, molecular docking simulations would be employed to:

Identify potential biological targets: By docking this compound against databases of known protein structures, researchers could identify macromolecules with which the compound is likely to interact.

Elucidate binding mechanisms: The simulations would provide detailed information on the atomic-level interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between this compound and the amino acid residues in the target's binding pocket.

Estimate binding affinity: Docking algorithms assign a score (e.g., docking score in kcal/mol or arbitrary units) that correlates with the predicted binding strength, allowing for ranking of potential ligands or targets.

Types of Data Generated: Molecular docking typically generates binding scores, predicted binding poses, and a list of specific interactions (e.g., hydrogen bond distances, hydrophobic contact maps). For instance, a common output would be a table of docking scores for various targets, indicating the favorability of binding. Lower (more negative) docking scores generally suggest stronger binding. The analysis would detail which amino acid residues are involved in forming hydrogen bonds or hydrophobic interactions with different parts of the this compound molecule.

Molecular Dynamics Simulations of this compound in Lipid Bilayers and Protein Binding Pockets

Molecular Dynamics (MD) simulations extend the insights from static docking studies by providing a time-dependent view of molecular systems. MD simulations allow for the investigation of dynamic processes, conformational changes, and the stability of molecular interactions in a realistic environment, such as an aqueous solution, a lipid bilayer, or within a protein binding pocket.

For this compound, MD simulations would be invaluable for:

Assessing membrane permeability: Simulating this compound's interaction with lipid bilayers would provide insights into its ability to cross biological membranes, a critical factor for cell penetration and bioavailability. This involves observing its diffusion, orientation, and insertion depth within the bilayer.

Evaluating complex stability: Following molecular docking, MD simulations of the this compound-protein complex would assess the stability of the predicted binding pose over time. This helps confirm whether the initial docked pose remains stable or undergoes significant conformational rearrangements.

Characterizing conformational dynamics: MD can reveal how both this compound and its target protein change their shapes and movements upon binding, providing a deeper understanding of the induced fit or conformational selection mechanisms.

Types of Data Generated: MD simulations yield trajectories that capture the movement of every atom over time. Key analyses include:

Root-Mean-Square Deviation (RMSD): Measures the deviation of atomic positions from a reference structure, indicating the structural stability of the compound or complex. Stable RMSD values over the simulation time suggest a stable conformation.

Root-Mean-Square Fluctuation (RMSF): Identifies flexible regions within the compound or protein.

Hydrogen Bond Analysis: Quantifies the number and persistence of hydrogen bonds between this compound and its environment (e.g., water, lipid, protein residues).

Diffusion Coefficients: For membrane simulations, this indicates how quickly the compound moves through the lipid bilayer.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of this compound

Quantum chemical calculations, rooted in quantum mechanics, provide a fundamental understanding of a molecule's electronic structure, bonding, and intrinsic reactivity. These calculations are performed at a higher level of theory than classical force-field methods used in docking and MD, offering precise insights into properties that govern chemical behavior.

For this compound, quantum chemical calculations would be applied to:

Determine electronic properties: Calculate frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is indicative of chemical reactivity and optical properties.

Predict reactivity sites: Generate electrostatic potential (ESP) maps to visualize charge distribution across the molecule, identifying regions prone to electrophilic or nucleophilic attack. This is crucial for understanding metabolic transformations or covalent interactions.

Analyze spectroscopic properties: Predict vibrational frequencies (e.g., infrared spectra) or electronic transitions (e.g., UV-Vis spectra) which can be compared with experimental data for structural validation.

Assess stability and conformation: Optimize the geometry of this compound to find its most stable 3D conformation and calculate its thermodynamic properties.

Types of Data Generated: Quantum chemical calculations typically produce:

Energy values: Total electronic energy, HOMO and LUMO energies (often in electron volts, eV), and the HOMO-LUMO gap.

Molecular properties: Dipole moment (in Debye), partial atomic charges (e.g., Mulliken or natural population analysis charges), and bond orders.

Spectroscopic data: Predicted infrared or UV-Vis spectra (wavelengths and intensities).

Computational Modeling of Biological Pathways Perturbed by this compound

If initial studies (e.g., molecular docking or experimental assays) indicate that this compound interacts with specific proteins or enzymes, computational modeling of biological pathways would be employed to:

Predict downstream effects: Integrate the identified target interactions into existing models of metabolic pathways, signal transduction networks, or gene regulatory networks. This can predict how this compound might alter cellular processes like energy production, cell growth, or immune responses.

Identify off-target effects: By mapping potential interactions onto a broader network, researchers could identify unintended effects on pathways not directly targeted, which is critical for understanding potential side effects or polypharmacology.

Propose mechanisms of action: If this compound exhibits a particular biological activity, pathway modeling can help hypothesize the complete sequence of events from initial binding to the observed phenotypic outcome.

Guide experimental design: Computational predictions can inform and prioritize subsequent in vitro or in vivo experiments, focusing on specific pathway components or cellular responses.

Types of Data Generated: Pathway modeling often generates:

Network diagrams: Visual representations of perturbed pathways, highlighting affected nodes and connections.

Flux analysis data: Predicted changes in the rates of biochemical reactions within a metabolic pathway.

Activation/inhibition profiles: Simulation results showing the altered activity levels of key proteins or genes in signaling or regulatory networks.

Sensitivity analysis: Identification of critical nodes or parameters whose perturbation significantly impacts the pathway's behavior.

Future Perspectives and Translational Research Avenues for Dap Mnatc

Unaddressed Research Questions and Directions for Deeper Mechanistic Understanding

A fundamental aspect of future research on DAP-MNATC involves comprehensively addressing its uncharacterized mechanistic actions. Key questions revolve around identifying its precise molecular targets within biological systems. Is this compound interacting with specific receptors, enzymes, ion channels, or nucleic acids? Understanding the binding affinity and specificity to these potential targets is paramount. Furthermore, the downstream cellular pathways modulated by this compound remain largely unknown. Research should aim to delineate the full cascade of intracellular events triggered by its interaction, including signal transduction pathways, gene expression changes, and protein-protein interactions. Investigations into its potential pleiotropic effects and off-target activities, even at sub-therapeutic concentrations, are also critical for a holistic mechanistic understanding. Advanced biochemical and biophysical techniques, such as surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography or cryo-electron microscopy for target-ligand complex elucidation, will be instrumental in answering these questions.

Potential for Development of Novel Therapeutic Agents Based on this compound Scaffolds

The naphthothiophene core and the dimethylaminopropyl side chain of this compound present an intriguing scaffold for the development of novel therapeutic agents. The potential lies in leveraging its inherent chemical properties for targeted drug design. Future research could explore its utility in areas where similar structural motifs have shown promise, such as antimicrobial, anti-inflammatory, or even anticancer applications, given the prevalence of heterocyclic compounds in these therapeutic areas. Structure-activity relationship (SAR) studies will be crucial, involving systematic modifications to the core naphthothiophene structure, the methoxy (B1213986) group, and the dimethylaminopropyl chain. These modifications could aim to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce potential liabilities. The synthesis of a library of this compound analogues, followed by high-throughput screening against various biological targets or disease models, would be a logical next step. This approach could lead to the identification of lead compounds with optimized profiles for specific therapeutic indications.

Integration of Systems Biology and Multi-Omics Data in this compound Research

To gain a comprehensive understanding of this compound's biological impact, integrating systems biology and multi-omics approaches will be indispensable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the compound's effects at a systemic level. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal global changes in gene expression in response to this compound treatment, providing insights into affected pathways and cellular processes. Proteomics (e.g., mass spectrometry-based protein profiling) can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, offering a direct view of functional alterations. Metabolomics can provide a snapshot of metabolic pathway perturbations, indicating how this compound influences cellular metabolism. The integration of these diverse datasets using computational biology and bioinformatics tools will enable the construction of comprehensive biological networks, predicting the compound's mechanism of action, identifying biomarkers of response, and uncovering potential drug resistance mechanisms. This holistic approach can accelerate the translation of basic research findings into clinically relevant applications.

Challenges and Opportunities in the Preclinical Development of this compound and its Analogues

The journey from a promising chemical scaffold to a therapeutic agent is fraught with challenges, particularly in preclinical development. For this compound and its analogues, key challenges include optimizing its absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate bioavailability and appropriate tissue distribution. Metabolic stability and potential for drug-drug interactions will need thorough investigation. While safety and adverse effect profiles are excluded from this article, it is important to note that in vitro and in vivo toxicology studies would be critical to identify potential toxicities early in the development pipeline. Opportunities lie in leveraging advanced preclinical models, such as organ-on-a-chip technologies and patient-derived xenograft models, to better predict human responses. Furthermore, the development of suitable formulation strategies to enhance solubility and stability, if needed, will be essential. Regulatory pathways for novel chemical entities also present both challenges and opportunities, requiring meticulous documentation and adherence to guidelines. Early engagement with regulatory bodies and a clear understanding of the target therapeutic area's specific requirements can streamline the preclinical development process and increase the likelihood of successful translation to clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.